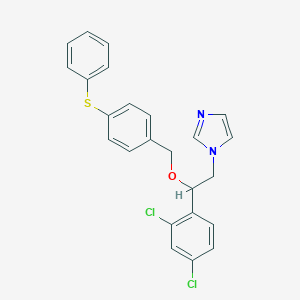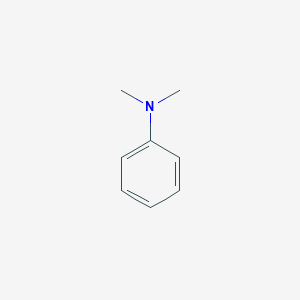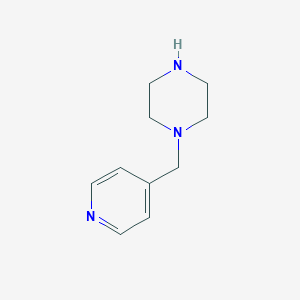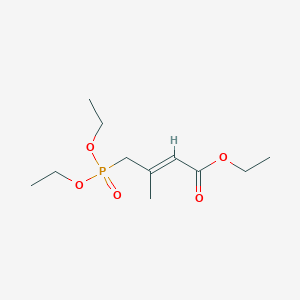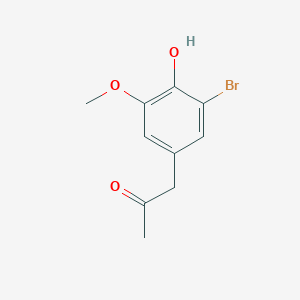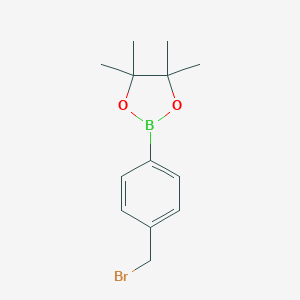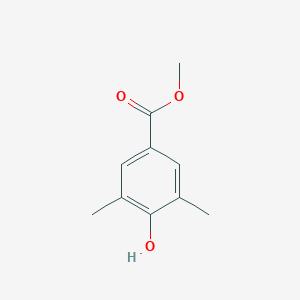
Methyl 4-hydroxy-3,5-dimethylbenzoate
Vue d'ensemble
Description
"Methyl 4-hydroxy-3,5-dimethylbenzoate" is a chemical compound with potential interest in various fields of science due to its unique structure and properties. This compound's relevance spans across crystallography, molecular structure analysis, and its synthesis and application in various chemical reactions.
Synthesis Analysis
The synthesis of similar compounds involves strategic chemical reactions, focusing on achieving high purity and yield. For instance, related compounds are synthesized through reactions that ensure the formation of desired structures, as seen in studies on related benzoate compounds (Ebersbach, Seichter, & Mazik, 2022).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties and potential applications. Crystallographic studies provide insights into the molecular arrangements, revealing the interactions within crystals, such as hydrogen bonding and molecular stacking, which significantly impact the compound's stability and reactivity (Ebersbach, Seichter, & Mazik, 2022).
Applications De Recherche Scientifique
-
Pharmaceuticals
- Methyl 4-hydroxy-3,5-dimethylbenzoate is a versatile chemical compound that finds applications in various fields like pharmaceuticals due to its unique properties and reactivity.
-
Agrochemicals
- This compound also has potential applications in the field of agrochemicals.
-
Material Sciences
- Methyl 4-hydroxy-3,5-dimethylbenzoate can be used in material sciences.
Safety And Hazards
“Methyl 4-hydroxy-3,5-dimethylbenzoate” is classified as a combustible liquid and is harmful if swallowed5. It is also harmful to aquatic life5. Safety precautions include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation67.
Orientations Futures
Potential future directions of research include the development of novel synthetic methods for the preparation of related compounds and the exploration of their potential applications in the field of renewable energy2.
Propriétés
IUPAC Name |
methyl 4-hydroxy-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMCPKCSVQELBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495931 | |
| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-3,5-dimethylbenzoate | |
CAS RN |
34137-14-9 | |
| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

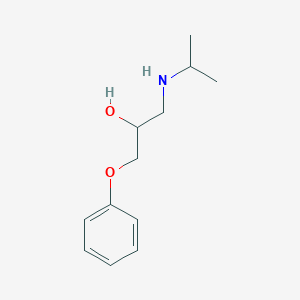
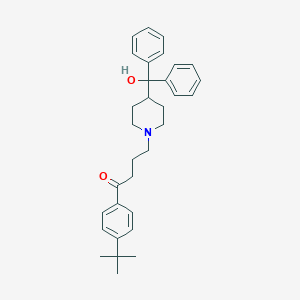
![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)
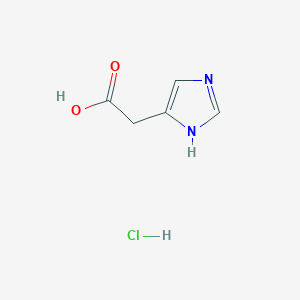
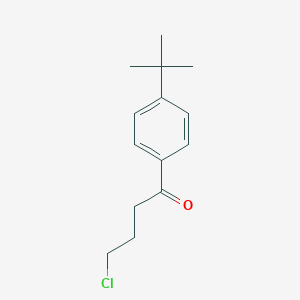
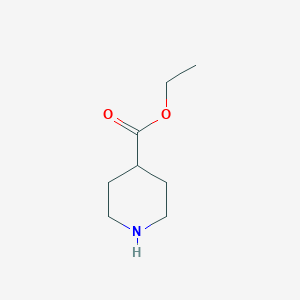
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)
